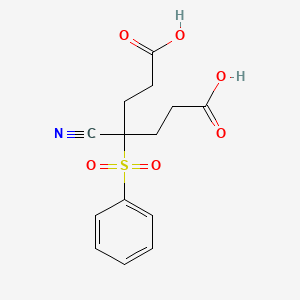

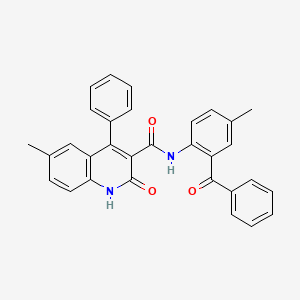

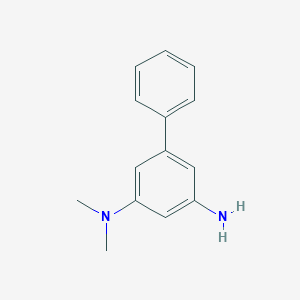

![molecular formula C9H13N5 B2376473 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine CAS No. 1092292-64-2](/img/structure/B2376473.png)

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine, also known as DMITE, is an organic compound belonging to the family of imidazo[1,2-b][1,2,4]triazines. DMITE is a colorless, crystalline solid that is soluble in water and has a melting point of 143°C. It has been widely studied for its potential applications in various fields, including medicinal chemistry, drug design, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives : Research has focused on synthesizing novel compounds with this structure, revealing its versatility in creating diverse derivatives. For instance, Abdel‐Aziz et al. (2008) synthesized derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, exhibiting moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).

Complexes with Antiproliferative Activity : Łakomska et al. (2005) investigated platinum(II) complexes with imidazo[1,5-a]-1,3,5-triazine derivatives, demonstrating their potential in antiproliferative activity against various human cell lines (Łakomska et al., 2005).

Antimicrobial Studies : Rajkumar et al. (2014) explored the antimicrobial properties of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, noting significant antibacterial and antifungal activities in some synthesized compounds (Rajkumar et al., 2014).

Acid-Base Interaction Studies : Dmitruk et al. (1995) studied the acid-base interaction of 2,3-dimethyl-6-phenylimidazo-[1,2-b]-1,2,4-triazine, providing insights into its electronic structure and behavior in various solvents (Dmitruk et al., 1995).

Corrosion Inhibition Research : Hu et al. (2016) synthesized benzothiazole derivatives related to the compound and evaluated their effectiveness as corrosion inhibitors for carbon steel, showing promising results (Hu et al., 2016).

Cycloaddition and Structural Studies : Ernd et al. (2005) conducted cycloadditions with aryl-substituted 1,2,4-triazines, contributing to the understanding of the compound's structural characteristics and reaction mechanisms (Ernd et al., 2005).

Anticancer and Antimicrobial Potentials : Riyadh et al. (2013) synthesized compounds incorporating an antipyrin moiety with the structure, demonstrating their potential in anticancer and antimicrobial activities (Riyadh et al., 2013).

Propiedades

IUPAC Name |

2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-6-7(2)13-14-5-8(3-4-10)12-9(14)11-6/h5H,3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGRGXHKOCHDKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2N=C1C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B2376410.png)

![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2376412.png)